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Introduction
Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as non-alcoholic

steatohepatitis (NASH), is a progressive liver disease characterized by steatosis, inflammation,

and varying degrees of fibrosis. It is a leading cause of chronic liver disease, cirrhosis, and

hepatocellular carcinoma. The pathogenesis of MASH is complex, involving multiple parallel

hits that drive disease progression. Galectin-3, a β-galactoside-binding lectin, has emerged as

a key pro-inflammatory and pro-fibrotic mediator in the liver.[1][2][3] Selvigaltin (formerly

GB1211) is a novel, orally active small molecule inhibitor of galectin-3 with high affinity and

bioavailability in rabbits.[1][2][3][4] Preclinical studies in a high-fat diet (HFD) rabbit model of

MASH have demonstrated that Selvigaltin can effectively reduce liver inflammation and

fibrosis in a dose-dependent manner.[1][2][5]

These application notes provide a detailed overview of the recommended dosage,

experimental protocols, and expected outcomes when using Selvigaltin in a rabbit model of

MASH.
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Dosage Group
Concentration
(mg/kg)

Dosing Regimen Efficacy

Low Dose 0.3

Oral gavage, once

daily, 5 days/week for

4 weeks

Minimal to no

significant effect

Efficacious Dose 1 1.0

Oral gavage, once

daily, 5 days/week for

4 weeks

Consistent and

significant reduction in

inflammation and

fibrosis

Efficacious Dose 2 5.0

Oral gavage, once

daily, 5 days/week for

4 weeks

Consistent and

significant reduction in

inflammation and

fibrosis

High Dose 30

Oral gavage, once

daily, 5 days/week for

4 weeks

Efficacious, but may

not provide additional

benefit over 5.0 mg/kg

Data synthesized from a study on a high-fat diet rabbit model of MASH.[1][2][4][5]

Table 2: Key Biomarkers Modulated by Selvigaltin
Treatment
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Biomarker Category Biomarker
Effect of Selvigaltin
Treatment

Liver Function AST, ALT, Bilirubin Dose-dependent reduction

Inflammation
Inflammatory cell foci, IL-6

mRNA
Dose-dependent reduction

Fibrosis

Picrosirius Red (PSR) staining,

Second Harmonic Generation

(SHG), TGFβ3, SNAI2,

Collagen mRNA

Dose-dependent reduction

Target Engagement

Galectin-3

(immunohistochemistry and

mRNA)

Significant decrease

Based on findings from a preclinical study with Selvigaltin in a rabbit MASH model.[1][3][4]

Experimental Protocols
MASH Induction in a Rabbit Model
This protocol describes the induction of MASH in male New Zealand White rabbits using a

high-fat diet.

Materials:

Male New Zealand White rabbits

Standard rabbit chow (Regular Diet - RD)

High-Fat Diet (HFD)

Animal caging with controlled temperature, humidity, and 12-hour light/dark cycle

Procedure:

Acclimatize male New Zealand White rabbits for one week with free access to a regular diet

(RD) and water.
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After acclimatization, randomly assign rabbits to the different experimental groups.

For the MASH induction groups, switch the diet from RD to a high-fat diet (HFD).

Maintain the rabbits on the HFD for a period of 8 to 12 weeks to induce steatosis,

inflammation, ballooning, and fibrosis characteristic of MASH.[1][2]

A control group should be maintained on a regular diet for the same duration.

Selvigaltin Dosing Protocol
This protocol outlines the therapeutic administration of Selvigaltin to rabbits with established

MASH.

Materials:

Selvigaltin

Vehicle for oral administration

Oral gavage needles appropriate for rabbits

Procedure:

Following the 8 or 12-week MASH induction period, initiate therapeutic dosing with

Selvigaltin.

Prepare suspensions of Selvigaltin in the vehicle at the desired concentrations (e.g., 0.3,

1.0, 5.0, or 30 mg/kg).

Administer the prepared Selvigaltin suspension or vehicle (for control groups) via oral

gavage.

Dosing should be performed once daily (q.d.), five days a week, for a duration of 4 weeks.[1]

[2][5]

Assessment of Efficacy
A multi-faceted approach is recommended to evaluate the therapeutic effects of Selvigaltin.
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a. Blood Biomarkers:

Collect blood samples to measure serum levels of liver function markers such as Alanine

Aminotransferase (ALT), Aspartate Aminotransferase (AST), and bilirubin.[1][3][4]

b. Histopathological Analysis:

At the end of the treatment period, euthanize the animals and collect liver tissue.

Fix a portion of the liver in formalin and embed in paraffin for histological staining.

Perform Hematoxylin and Eosin (H&E) staining to assess overall liver morphology,

inflammation, and hepatocyte ballooning.

Use Oil Red O staining on frozen liver sections to visualize and quantify steatosis.

Employ Masson's trichrome and Picrosirius Red (PSR) staining to detect and quantify

collagen deposition and fibrosis.[1][3]

Second Harmonic Generation (SHG) microscopy can be used for a more quantitative

assessment of collagen fibers.[1][3][4]

c. Gene and Protein Expression Analysis:

Snap-freeze a portion of the liver tissue in liquid nitrogen for molecular analysis.

Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA

expression levels of key inflammatory (e.g., IL-6) and fibrotic (e.g., TGFβ3, SNAI2, collagen)

markers.[1][3][4]

Perform immunohistochemistry or Western blotting to assess the protein levels of galectin-3

to confirm target engagement.[1][3][4]
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Caption: Selvigaltin's mechanism in MASH.
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Caption: Experimental workflow for Selvigaltin studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b10821601?utm_src=pdf-body-img
https://www.benchchem.com/product/b10821601?utm_src=pdf-body
https://www.benchchem.com/product/b10821601?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. portal.research.lu.se [portal.research.lu.se]

2. The galectin-3 inhibitor selvigaltin reduces liver inflammation and fibrosis in a high fat diet
rabbit model of metabolic-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

3. The galectin-3 inhibitor selvigaltin reduces liver inflammation and fibrosis in a high fat diet
rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Frontiers | The galectin-3 inhibitor selvigaltin reduces liver inflammation and fibrosis in a
high fat diet rabbit model of metabolic-associated steatohepatitis [frontiersin.org]

To cite this document: BenchChem. [Application Notes and Protocols: Selvigaltin in Rabbit
Models of MASH]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10821601#recommended-dosage-of-selvigaltin-in-
rabbit-models-of-mash]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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